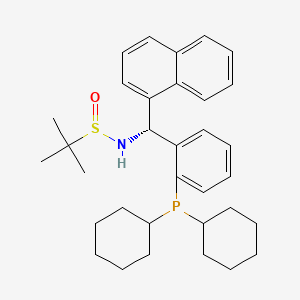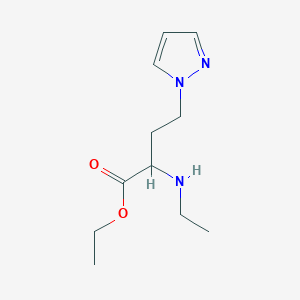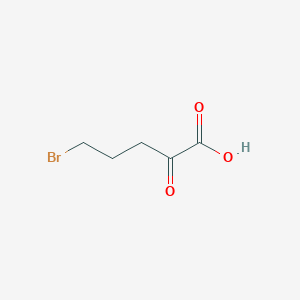
4,5-Dibromo-1-chloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1-chloroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used as building blocks in organic synthesis. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a catalyst, followed by chlorination. The reaction conditions often involve the use of solvents like nitrobenzene and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
4,5-Dibromo-1-chloroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4,7-Dibromo-1-chloroisoquinoline
- 5,8-Dibromo-1-chloroisoquinoline
Comparison: 4,5-Dibromo-1-chloroisoquinoline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes .
Propiedades
Fórmula molecular |
C9H4Br2ClN |
|---|---|
Peso molecular |
321.39 g/mol |
Nombre IUPAC |
4,5-dibromo-1-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-3-1-2-5-8(6)7(11)4-13-9(5)12/h1-4H |
Clave InChI |
HFCIAFVDNBTAGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=CN=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


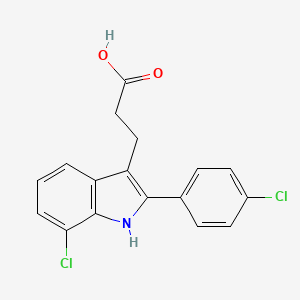
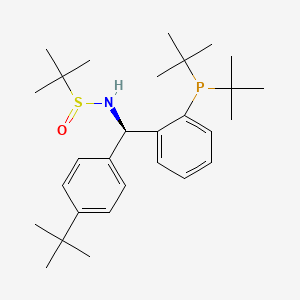



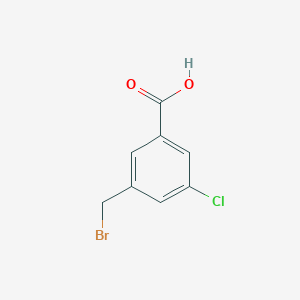
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)

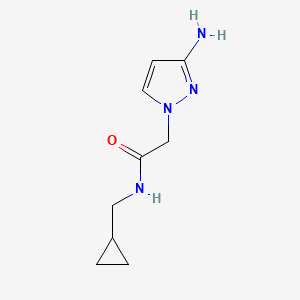
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
